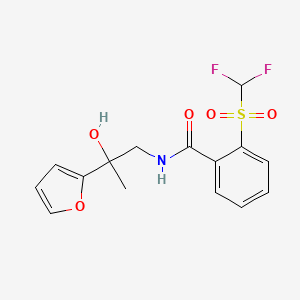

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is a chemical compound that has been extensively studied for its scientific research applications. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.

科学的研究の応用

Bio-imaging in Live Cells and Zebrafish

A study by Ravichandiran et al. (2020) discusses a phenoxazine-based fluorescence chemosensor developed for the detection of Cd2+ and CN− ions. This chemosensor, which includes a furan-2-carboxamide group, has been demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Synthesis of CF2H-Containing Oxindoles

Research by Zhu, You, and Li (2019) developed a photocatalytic difluoromethylation/cyclization of N-aryl acrylamides for synthesizing various CF2H-containing oxindoles, which could have potential applications in medicinal chemistry (Zhu, You, & Li, 2019).

Construction of 2-Sulfonylbenzo[b]furans

Li and Liu (2014) achieved the efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This method presents an expedient access to a series of products in one step via a cascade process (Li & Liu, 2014).

Synthesis of Aryl Benzo[b]furan Thioethers

Zhao et al. (2015) developed an efficient, metal-free protocol for synthesizing aryl benzo[b]furan thioethers. This method is based on the I2-catalyzed cross-coupling of benzo[b]furans with aryl sulfonyl hydrazides (Zhao et al., 2015).

Synthesis of Fluorine-Containing Compounds

Research by Mori and Morishima (1994) explored fluorination reactions of specific furan derivatives, revealing insights into the selective production of fluorine-containing compounds, which are crucial in various areas of chemistry (Mori & Morishima, 1994).

Preparation of Spiro Compounds

Sun et al. (2017) reported the sulfuric acid-promoted cascade cyclization for the efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones, derived from 2-(3-hydroxyprop-1-ynyl)benzamides (Sun et al., 2017).

特性

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO5S/c1-15(20,12-7-4-8-23-12)9-18-13(19)10-5-2-3-6-11(10)24(21,22)14(16)17/h2-8,14,20H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUBJWLLBNBQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)